(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentyloxy group and a fluorine atom. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of the corresponding halogenated precursor. One common method is the Miyaura borylation reaction, which involves the coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These processes often utilize automated systems to control reaction parameters and ensure consistent product quality . The use of recyclable catalysts and environmentally benign reagents is also emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the fluorine atom.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Pyridines: Produced through nucleophilic substitution reactions.
Scientific Research Applications
(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
(2-(Cyclopentyloxy)-5-fluoropyridin-4-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the unique substituents found in this compound.
4-Formylphenylboronic Acid: Used in similar coupling reactions but has different electronic properties due to the formyl group.
The unique combination of the cyclopentyloxy group and the fluorine atom in this compound imparts distinct reactivity and selectivity, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H13BFNO3 |
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Molecular Weight |
225.03 g/mol |
IUPAC Name |
(2-cyclopentyloxy-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H13BFNO3/c12-9-6-13-10(5-8(9)11(14)15)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2 |
InChI Key |
IFQVEOWMRMRLAX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC2CCCC2)(O)O |
Origin of Product |
United States |
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